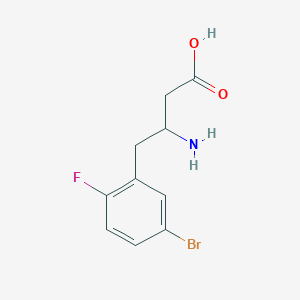
3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid is an organic compound with the molecular formula C10H11BrFNO2. This compound features a butyric acid backbone substituted with an amino group at the third position and a 5-bromo-2-fluorophenyl group at the fourth position. It is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid typically involves multi-step organic reactions. One common approach is the bromination of 2-fluorobenzoic acid followed by a series of reactions to introduce the amino and butyric acid groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The bromine atom can be reduced to form a debrominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The bromine and fluorine atoms may also play a role in modulating the compound’s reactivity and binding affinity to various targets.
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-4-(5-chloro-2-fluorophenyl)butyric Acid
- 3-Amino-4-(5-iodo-2-fluorophenyl)butyric Acid
- 3-Amino-4-(5-methyl-2-fluorophenyl)butyric Acid
Uniqueness: 3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the amino and butyric acid groups provides a distinct set of properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C10H11BrFNO2 |
|---|---|
Molekulargewicht |
276.10 g/mol |
IUPAC-Name |
3-amino-4-(5-bromo-2-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11BrFNO2/c11-7-1-2-9(12)6(3-7)4-8(13)5-10(14)15/h1-3,8H,4-5,13H2,(H,14,15) |
InChI-Schlüssel |
MLUSLKAXAHLIAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)CC(CC(=O)O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(15,16-Dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B15125576.png)
![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B15125594.png)

![6-[(3,10-Dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15125605.png)
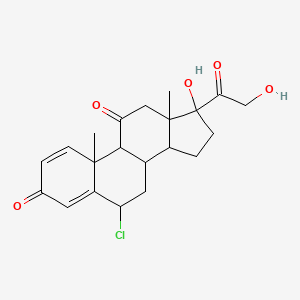
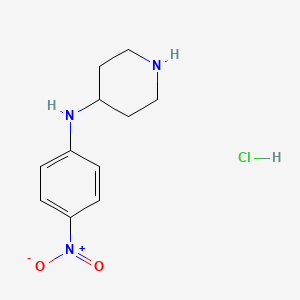
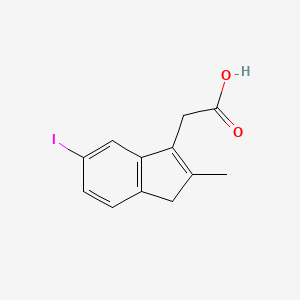
![13,17-diethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15125627.png)
![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-N-(2-methoxy-4-nitrophenyl)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B15125632.png)
![[[2-[1-(6-Aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15125636.png)
![4-Propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol](/img/structure/B15125641.png)
![tert-butyl N-[2-[2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]carbamate](/img/structure/B15125651.png)
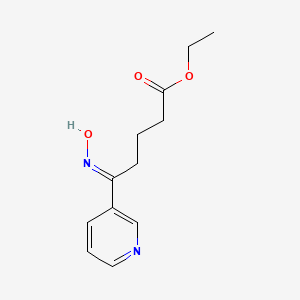
![4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B15125669.png)
